

An In-depth Technical Guide to Dibromoisocyanuric Acid (CAS: 15114-43-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromoisocyanuric acid*

Cat. No.: *B085163*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoisocyanuric acid (DBI), identified by CAS number 15114-43-9, is a stable, solid N-bromo compound. It serves as a powerful and versatile reagent in organic synthesis, primarily utilized for electrophilic bromination and oxidation reactions.[1][2] Its high reactivity, even towards deactivated aromatic systems, distinguishes it from other N-bromo reagents like N-bromosuccinimide (NBS).[3][4] Furthermore, as an N-halamine, DBI exhibits potent biocidal properties, making it a subject of interest for disinfection applications.[5][6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic insights.

Chemical Structure and Identification

Dibromoisocyanuric acid is a heterocyclic compound featuring a 1,3,5-triazine-2,4,6-trione core with two bromine atoms covalently bonded to nitrogen atoms.

- IUPAC Name: 1,3-dibromo-1,3,5-triazine-2,4,6-trione[7]
- Synonyms: DBI, 1,3-Dibromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, Dibromocyanuric acid[8]
- Molecular Formula: $C_3HBr_2N_3O_3$ [9]
- SMILES: C1(=O)NC(=O)N(C(=O)N1Br)Br[7]

- InChI Key: HHBCEKAWSILOOP-UHFFFAOYSA-N[9]

Physicochemical and Spectral Properties

A summary of the key physicochemical properties of **Dibromoisocyanuric acid** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Weight	286.87 g/mol	[9]
Appearance	White to pale yellow powder/solid	[9]
Melting Point	305-310 °C	[9]
Density (Predicted)	2.789 ± 0.06 g/cm ³	[5]
pKa (Predicted)	3.23 ± 0.20	[5]
Solubility	Soluble in DMSO, Methanol, dichloromethane, concentrated sulfuric acid. Poor solubility in common organic solvents.	[4][5]
Storage Conditions	Store at 2-8°C, protect from light and moisture.	[9]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Dibromoisocyanuric acid** are not widely available in public spectral databases. However, based on its structure, the following characteristic spectral features can be anticipated:

- ¹H NMR: A single, broad peak for the N-H proton. The chemical shift would be highly dependent on the solvent and concentration. In a non-exchanging solvent like DMSO-d₆, this peak would likely appear downfield.

- ^{13}C NMR: A single signal for the three equivalent carbonyl carbons ($\text{C}=\text{O}$) would be expected in the range of 150-170 ppm.
- IR Spectroscopy: Characteristic absorption bands would include a broad N-H stretching vibration ($\sim 3200\text{ cm}^{-1}$), strong C=O stretching vibrations ($\sim 1700\text{-}1750\text{ cm}^{-1}$), and C-N stretching bands.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak, along with characteristic isotopic patterns for the two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). Fragmentation would likely involve the loss of bromine atoms and isocyanic acid (HNCO) fragments.

Synthesis

Dibromoisocyanuric acid can be synthesized through the bromination of isocyanuric acid. A general laboratory-scale preparation is described below.

Experimental Protocol: Synthesis of Dibromoisocyanuric Acid

This protocol is based on the method described in chemical literature.^{[5][10]}

Materials:

- Isocyanuric acid
- Lithium hydroxide (LiOH)
- Bromine (Br_2)
- Deionized water
- Potassium hydroxide (KOH)
- Phosphorus pentoxide (P_2O_5)

Procedure:

- In a suitable reaction vessel, dissolve isocyanuric acid (0.1 mol) and LiOH (0.2 mol) in 1 L of water at 20 °C.
- With vigorous stirring, slowly add Br₂ (0.4 mol) to the solution. Continue stirring until the bromine is fully dissolved.
- Cool the reaction mixture slowly in a refrigerator for 24 hours to allow the product to crystallize.
- Collect the precipitated product by filtration.
- Wash the solid product with ice-cold bromine water.
- Dry the product in vacuo, first over KOH, then over P₂O₅, to yield **Dibromoisocyanuric acid** (typical yield: 88%).

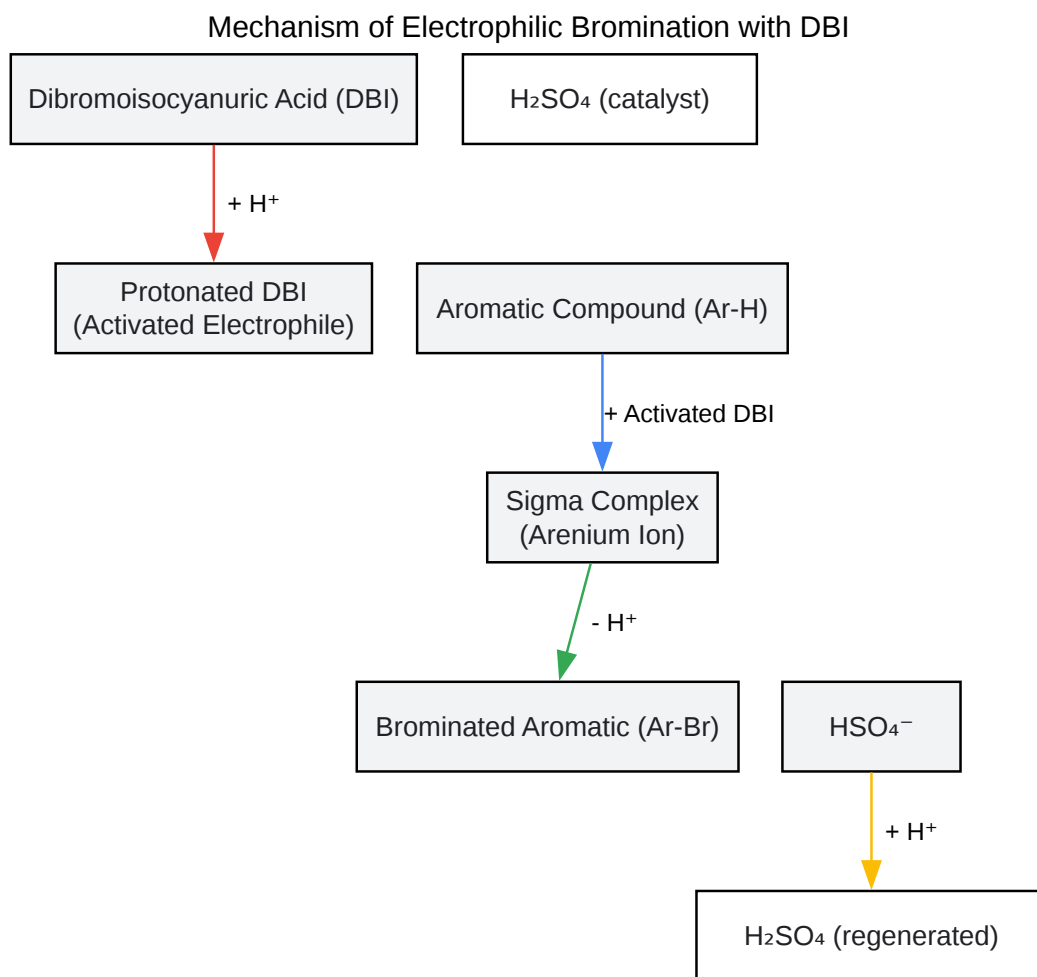
Applications in Organic Synthesis

Dibromoisocyanuric acid is a highly effective reagent for several key transformations in organic synthesis.

Electrophilic Bromination of Aromatic Compounds

DBI is particularly noted for its ability to brominate aromatic rings, including those deactivated by electron-withdrawing groups, under relatively mild conditions.^[4] The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, which protonates DBI to generate a highly electrophilic bromine species.^[3]

The mechanism involves the activation of DBI by a strong acid, followed by the electrophilic attack of the aromatic ring on the activated bromine species to form a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.



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Caption: Electrophilic bromination mechanism using DBI.

The following is a practical example of the bromination of a deactivated aromatic ring using DBI.[3]

Materials:

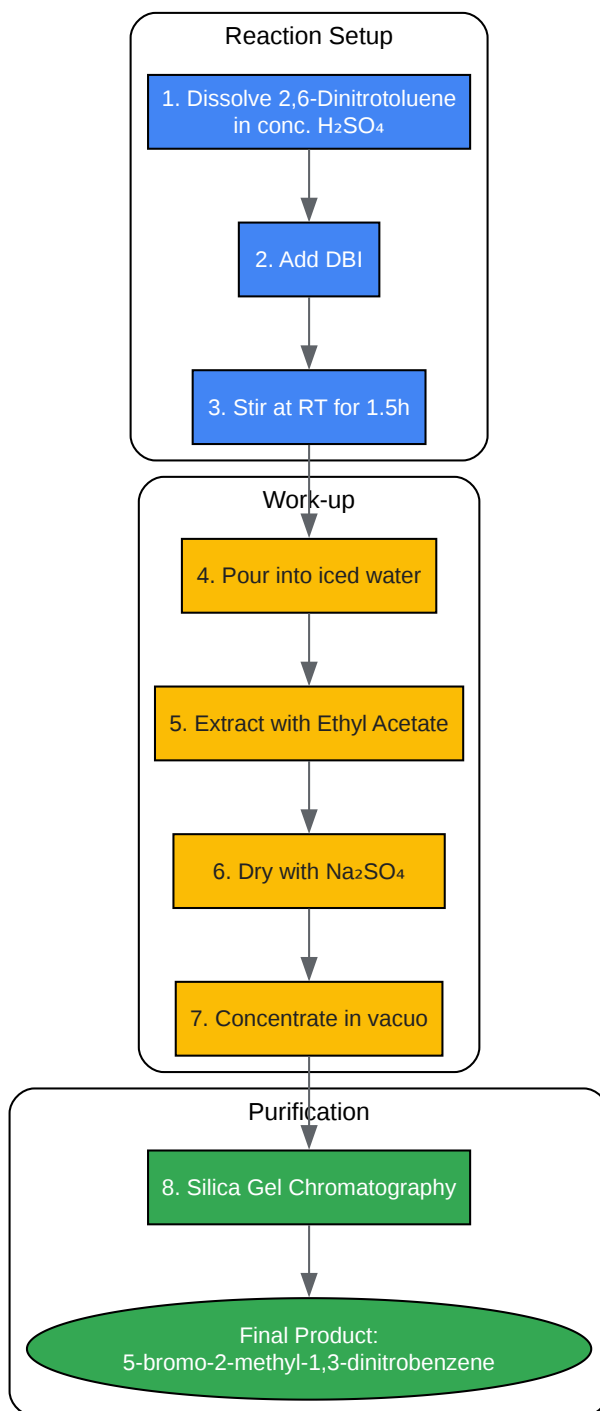
- 2,6-Dinitrotoluene

- **Dibromoisocyanuric acid** (DBI)
- Concentrated sulfuric acid (conc. H_2SO_4)
- Ethyl acetate
- Hexane
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel

Procedure:

- Dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in 3 mL of conc. H_2SO_4 in a round-bottom flask.
- Add **Dibromoisocyanuric acid** (433 mg, 1.51 mmol) to the solution.
- Stir the reaction mixture at room temperature for 1.5 hours. The reaction can be monitored by UPLC.
- Pour the reaction mixture into iced water.
- Extract the aqueous layer with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure.
- Purify the residue by silica gel column chromatography using a dichloromethane/hexane gradient (0:100 to 20:80) to yield 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (yield: 70%).

Workflow for Bromination of 2,6-Dinitrotoluene

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Caption: Experimental workflow for the bromination of 2,6-dinitrotoluene.

Oxidation of Alcohols

N-bromo compounds, including DBI, are effective reagents for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions often proceed under mild, metal-free conditions.

The oxidation of alcohols by N-bromo reagents is believed to proceed through a cyclic mechanism involving a rate-determining hydride abstraction from the alpha-carbon of the alcohol.^{[1][3]}

The following is a generalized procedure for the oxidation of a secondary alcohol to a ketone using an N-bromo reagent, which can be adapted for use with DBI.^{[11][12]}

Materials:

- Secondary alcohol (e.g., cyclohexanol)
- **Dibromoisocyanuric acid** (DBI)
- Acetonitrile (or other suitable aprotic solvent)
- Sodium thiosulfate solution
- Brine
- Anhydrous sodium sulfate
- Suitable organic solvent for extraction (e.g., diethyl ether)

Procedure:

- Dissolve the secondary alcohol (1 mmol) in acetonitrile (2-3 mL).
- Add **Dibromoisocyanuric acid** (1 mmol) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.
- Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution.
- Extract the product with an organic solvent (e.g., diethyl ether).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be further purified by distillation or chromatography if necessary.

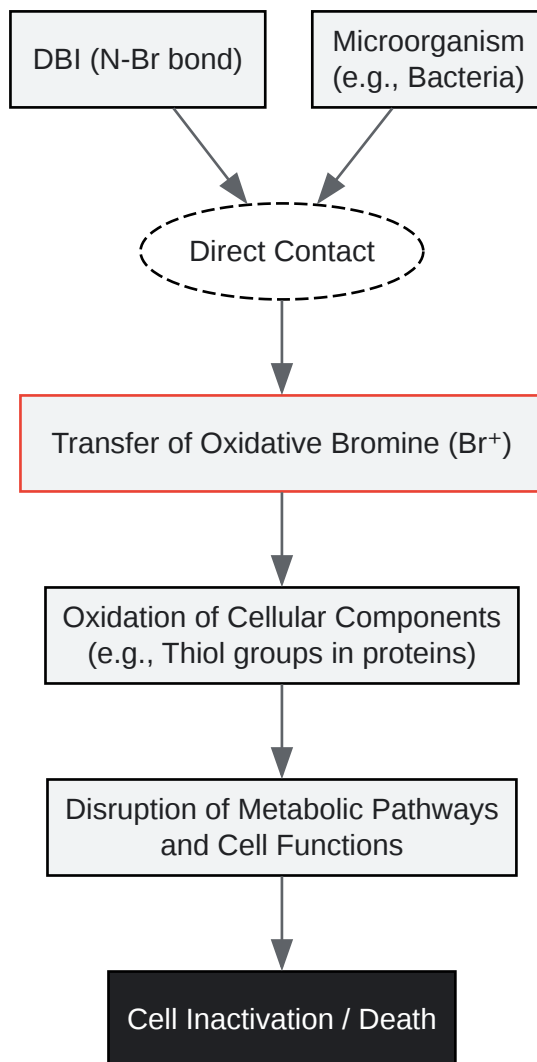
Application as a Biocidal Agent

Dibromoisocyanuric acid belongs to the class of N-halamine compounds, which are known for their potent antimicrobial properties.^[13] The biocidal activity stems from the oxidative halogen (bromine) which can be transferred to microbial cells, leading to their inactivation.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of N-halamines like DBI involves the transfer of an oxidative halogen (Br^+) to biological macromolecules in microorganisms, such as proteins and enzymes, particularly those containing thiol groups.^{[2][14]} This leads to the disruption of essential cellular functions and ultimately, cell death. The process can occur through direct contact between the N-halamine and the microorganism.

Mechanism of N-Halamine Biocidal Action



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Caption: General mechanism of antimicrobial action for N-halamines.

Application in Water Disinfection

Bromine-containing compounds are effective disinfectants for water treatment.[6] They hydrolyze in water to form hypobromous acid (HOBr), a potent biocide.[15] The effectiveness of bromine-based disinfectants is often less pH-sensitive compared to chlorine-based ones.[15]

A specific protocol for water disinfection using pure DBI is not readily available in public literature, as it is often formulated into tablets with other agents for this purpose. However, a generalized procedure based on the principles of halogen-based water disinfection is outlined below. The exact concentration and contact time would need to be determined based on the water quality and the target microorganisms.

Procedure:

- **Preparation of a Stock Solution:** Prepare a stock solution of **Dibromoisocyanuric acid** in a suitable solvent or directly as an aqueous suspension.
- **Dosing:** Add a measured amount of the DBI stock solution to the water to be treated to achieve the desired concentration of available bromine.
- **Contact Time:** Allow for a sufficient contact time for the disinfectant to inactivate microorganisms. This can range from minutes to hours depending on the concentration, pH, temperature, and microbial load.
- **Monitoring:** Measure the residual bromine level to ensure effective disinfection has been achieved and is maintained.

Safety Information

Dibromoisocyanuric acid is a hazardous substance and must be handled with appropriate safety precautions.

- **Hazard Statements:** H272 (May intensify fire; oxidizer), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[9]
- **Precautionary Statements:** P210 (Keep away from heat), P220 (Keep/Store away from clothing/combustible materials), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

Dibromoisocyanuric acid (CAS: 15114-43-9) is a highly effective and versatile reagent with significant applications in organic synthesis and potentially in disinfection. Its ability to act as a potent brominating agent for a wide range of substrates, including deactivated aromatics, and as a metal-free oxidizing agent for alcohols, makes it a valuable tool for chemists. Its biocidal properties as an N-halamine also present opportunities for the development of new antimicrobial materials and disinfection strategies. Proper understanding of its properties, reaction mechanisms, and safe handling procedures is crucial for its effective and responsible use in a research and development setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Dibromoisocyanuric Acid (CAS: 15114-43-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085163#cas-number-15114-43-9-properties-and-structure]

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